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molecular formula C12H17BO2 B8639625 3,3-diethyl-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol

3,3-diethyl-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B8639625
M. Wt: 204.08 g/mol
InChI Key: HJNKTQFSNIMDEY-UHFFFAOYSA-N
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Patent
US08546357B2

Procedure details

To a solution of 3,3-diethyl-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol (0.8 g, 3.92 mmol) in CCl4 (10 mL) under nitrogen was added NBS (698 mg, 3.92 mmol) and BPO (94 mg, 0.39 mmol). The mixture was refluxed for 2 h under the light from Sun lamp and then it was cooled to rt, washed with aqueous NaHCO3 and brine, dried over Na2SO4 and concentrated under vacuum. The residue was purified by column chromatography to provide the product (0.8 g, 72%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
698 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH2:14][CH3:15])[O:7][B:6]([OH:8])[C:5]2[CH:9]=[C:10]([CH3:13])[CH:11]=[CH:12][C:4]1=2)[CH3:2].C1C(=O)N([Br:23])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:23][CH2:13][C:10]1[CH:11]=[CH:12][C:4]2[C:3]([CH2:1][CH3:2])([CH2:14][CH3:15])[O:7][B:6]([OH:8])[C:5]=2[CH:9]=1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)C1(C2=C(B(O1)O)C=C(C=C2)C)CC
Name
Quantity
698 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 h under the light from Sun lamp
Duration
2 h
WASH
Type
WASH
Details
washed with aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=CC2=C(B(OC2(CC)CC)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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